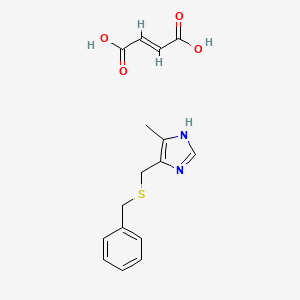
4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;(E)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;(E)-but-2-enedioic acid is a complex organic compound that features a unique combination of an imidazole ring and a butenedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions to form the imidazole ring . The benzylsulfanylmethyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The benzylsulfanylmethyl group can interact with biological membranes, altering their properties and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares the imidazole ring but lacks the benzylsulfanylmethyl group.
Thiazole: Contains a sulfur atom in the ring but has different chemical properties.
Oxazole: Similar ring structure but with an oxygen atom instead of sulfur.
Uniqueness
4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole is unique due to the presence of both the benzylsulfanylmethyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
CAS No. |
131028-56-3 |
|---|---|
Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-(benzylsulfanylmethyl)-5-methyl-1H-imidazole;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C12H14N2S.C4H4O4/c1-10-12(14-9-13-10)8-15-7-11-5-3-2-4-6-11;5-3(6)1-2-4(7)8/h2-6,9H,7-8H2,1H3,(H,13,14);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LJDFNRQNBTVCTH-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=C(N=CN1)CSCC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(N=CN1)CSCC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















